molecular formula C2H4F3NO B12980827 N-(2,2,2-Trifluoroethyl)hydroxylamine

N-(2,2,2-Trifluoroethyl)hydroxylamine

Cat. No.: B12980827
M. Wt: 115.05 g/mol
InChI Key: BOONQKDIECLPKH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)hydroxylamine is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-Trifluoroethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 1,1,1-trifluoro-2-nitroethane using hydrogen in the presence of a palladium catalyst . The reaction is typically carried out in a mixture of water and methanol, with the process requiring about 12 hours to complete.

Another method involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product, which can be further purified .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and mild reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as hydrogen gas in the presence of palladium catalyst.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2,2-Trifluoroethyl)hydroxylamine exerts its effects involves the interaction of its trifluoroethyl group with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological molecules . These interactions can affect drug absorption, distribution, and receptor binding, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trifluoroethyl)hydroxylamine is unique due to its combination of a trifluoroethyl group with a hydroxylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C2H4F3NO

Molecular Weight

115.05 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)hydroxylamine

InChI

InChI=1S/C2H4F3NO/c3-2(4,5)1-6-7/h6-7H,1H2

InChI Key

BOONQKDIECLPKH-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NO

Origin of Product

United States

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